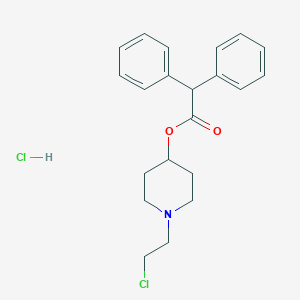

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

4-ジフェニルアセトキシ-N-(2-クロロエチル)ピペリジン塩酸塩の合成には、4-ジフェニルアセトキシ-N-(2-クロロエチル)ピペリジンと塩酸の反応が関与します。 この化合物は中性pHで環化してアジリジニウムイオンを形成し、それがムスカリン受容体に共有結合します .

工業的製造方法

この化合物の工業的製造方法は、広く文書化されていません。 合成は通常、保護基の使用、選択的アルキル化、再結晶やクロマトグラフィーなどの精製プロセスを含む標準的な有機合成技術を用いて行われます。

化学反応の分析

反応の種類

4-ジフェニルアセトキシ-N-(2-クロロエチル)ピペリジン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

環化: 中性pHで、この化合物は環化してアジリジニウムイオンを形成します.

置換: アジリジニウムイオンは、求核置換反応を起こすことができます。

一般的な試薬と条件

環化: アジリジニウムイオンを形成するための環化には、中性pH条件が必要です.

置換: アミンやチオールなどの求核剤は、穏やかな条件下でアジリジニウムイオンと反応できます。

生成される主な生成物

環化: アジリジニウムイオンの生成。

置換: 置換されたピペリジン誘導体の生成。

科学的研究の応用

Pharmacological Research

4-DAMP mustard is primarily employed in pharmacological studies to investigate the role of muscarinic receptors in various physiological processes. It selectively blocks M3 receptors while having a lower affinity for M2 receptors, making it a valuable tool in understanding receptor-specific functions.

- Muscarinic Receptor Studies : Research has shown that 4-DAMP mustard effectively inhibits cholinergic agonist-induced activation of mitogen-activated protein kinase (MAPK) in cultured conjunctival goblet cells. This inhibition highlights the receptor-mediated pathways involved in cellular signaling and response mechanisms to cholinergic stimuli .

- Affinity Estimation : The compound has been used to estimate the apparent affinity constants of various agonists acting at muscarinic receptors in guinea-pig ileum preparations. It demonstrated consistent results with established values for carbachol and other agonists, thus validating its use in pharmacological assays .

Neuroscience Applications

In neuroscience, 4-DAMP mustard serves as a tool for dissecting cholinergic signaling pathways and their implications in neural function and pathology.

- GABAergic Transmission Modulation : Studies have indicated that 4-DAMP mustard can modulate GABAergic synaptic transmission. Specifically, it was shown to block muscarine's enhancement of spontaneous GABAergic currents while having minimal effect on evoked currents in chick brain slices. This suggests a nuanced role of muscarinic receptors in regulating inhibitory neurotransmission .

- Histamine-Induced Excitation : In experiments involving septohippocampal neurons, 4-DAMP mustard was employed to elucidate the indirect mechanisms by which histamine excites GABAergic neurons through local acetylcholine release. This underscores its utility in exploring complex neurotransmitter interactions within the brain .

Cellular and Molecular Biology

The compound's ability to selectively inhibit muscarinic receptors makes it a valuable asset in cellular and molecular biology research.

- Real-Time Monitoring : In studies utilizing fast-scan cyclic voltammetry, 4-DAMP mustard was part of a pharmacological toolkit to assess catecholamine secretion from adrenal slices. Its role in modulating neurotransmitter release provides insights into the dynamics of chemical transmission at the cellular level .

- Cell Culture Models : The application of 4-DAMP mustard in cultured cells has facilitated investigations into receptor-mediated signaling pathways, particularly how cholinergic agonists can transactivate growth factor receptors like EGF. This highlights its relevance in cancer research and cellular response studies .

Case Studies and Findings

作用機序

この化合物は、ムスカリン性アセチルコリン受容体に不可逆的に結合することでその効果を発揮します。 この化合物の環化によるアジリジニウムイオンの形成により、受容体に共有結合して受容体の不活性化につながります . この不可逆的な結合は、特定の受容体サブタイプの機能を研究するのに役立ちます。

6. 類似の化合物との比較

類似の化合物

4-ジフェニルアセトキシ-N,N-ジメチルピペリジン: 同様の結合特性を持つ選択的ムスカリン拮抗薬ですが、アジリジニウムイオンを形成しません。

N-(2-クロロエチル)-4-ピペリジノール: アジリジニウムイオンを形成することができる別の化合物ですが、ジフェニルアセトキシ基がありません。

独自性

4-ジフェニルアセトキシ-N-(2-クロロエチル)ピペリジン塩酸塩は、アジリジニウムイオンを形成する能力を持つため、ムスカリン受容体に不可逆的に結合することができる点で独特です。 この特性により、受容体機能の研究と受容体を標的とした治療法の開発に役立つツールとなっています .

類似化合物との比較

Similar Compounds

4-Diphenylacetoxy-N,N-dimethylpiperidine: A selective muscarinic antagonist with similar binding properties but does not form an aziridinium ion.

N-(2-chloroethyl)-4-piperidinol: Another compound that can form aziridinium ions but lacks the diphenylacetoxy group.

Uniqueness

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is unique due to its ability to form an aziridinium ion, which allows for irreversible binding to muscarinic receptors. This property makes it a valuable tool for studying receptor function and developing receptor-targeted therapies .

生物活性

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, commonly referred to as 4-DAMP mustard, is a synthetic compound notable for its selective antagonistic effects on muscarinic receptors, particularly the M3 subtype. This article explores the biological activity of 4-DAMP mustard, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H22ClN1O2

- Molecular Weight : 335.84 g/mol

4-DAMP mustard functions primarily as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits a higher affinity for M3 receptors compared to M2 receptors, making it a valuable tool in pharmacological studies aimed at understanding receptor dynamics and signaling pathways.

Key Mechanisms:

- Receptor Blocking : By inhibiting M3 receptor activity, 4-DAMP mustard can alter downstream signaling pathways that are typically activated by acetylcholine.

- Impact on Calcium Oscillations : Research indicates that muscarinic receptor activation leads to calcium oscillations in various tissues. The blockade by 4-DAMP can significantly affect these oscillations, impacting muscle contraction and neurotransmitter release .

Pharmacological Applications

4-DAMP mustard has been utilized in several studies to assess its effects on gastrointestinal motility and neurotransmission. Its ability to selectively block M3 receptors allows researchers to delineate the roles of different muscarinic subtypes in physiological processes.

Case Studies

- Gastrointestinal Studies :

- Catecholamine Secretion :

Comparative Analysis

The following table summarizes the biological activities and affinities of 4-DAMP mustard compared to other muscarinic antagonists:

| Compound | Selectivity | Primary Action | Affinity (Ki) |

|---|---|---|---|

| 4-DAMP mustard | M3 > M2 | Antagonist | Varies by agonist |

| Atropine | Non-selective | Antagonist | ~0.5 μM |

| Scopolamine | Non-selective | Antagonist | ~0.1 μM |

Research Findings

Recent studies have highlighted the potential therapeutic implications of targeting M3 receptors with selective antagonists like 4-DAMP mustard. These findings suggest possible applications in treating conditions characterized by excessive cholinergic activity, such as asthma or gastrointestinal disorders.

特性

分子式 |

C21H25Cl2NO2 |

|---|---|

分子量 |

394.3 g/mol |

IUPAC名 |

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |

InChIキー |

ZZTCNNZHOWDRPS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

正規SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

同義語 |

4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。